molecular formula C18H27NO4 B503065 1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone CAS No. 890593-44-9

1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

Cat. No. B503065
M. Wt: 321.4g/mol
InChI Key: PIFFKGFDBQEREU-UHFFFAOYSA-N
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Description

Azepane, also known as hexahydro-1H-pyrrole, is a seven-membered heterocyclic compound with nitrogen as the heteroatom . It’s often used as a building block in medicinal chemistry due to its ability to mimic the structure of peptides .


Molecular Structure Analysis

Azepane is a seven-membered ring with one nitrogen atom. It has a total of 7 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

Azepane derivatives can undergo a variety of chemical reactions, including N-alkylation, ring-opening reactions, and various functional group transformations . The exact reactions depend on the specific substitution pattern on the azepane ring .


Physical And Chemical Properties Analysis

Azepane is a colorless liquid at room temperature with a boiling point of 251.3±9.0 °C . It’s highly soluble in water and other polar solvents .

Safety And Hazards

Like all chemicals, azepane and its derivatives should be handled with care. Specific safety data would depend on the exact compound and its properties .

Future Directions

Azepane derivatives have shown promise in various areas of medicinal chemistry, including as potential treatments for cancer, infectious diseases, and neurological disorders . Future research will likely continue to explore the therapeutic potential of these and other azepane derivatives .

properties

IUPAC Name

1-[4-[3-(azepan-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-14(20)15-7-8-17(18(11-15)22-2)23-13-16(21)12-19-9-5-3-4-6-10-19/h7-8,11,16,21H,3-6,9-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFFKGFDBQEREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCCCCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

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